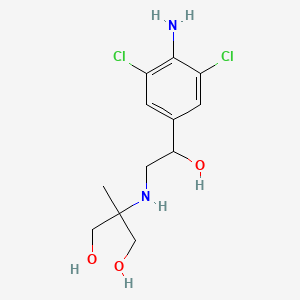
2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol is a compound of significant interest in the fields of chemistry and pharmacology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol involves multiple steps One common method includes the reaction of 4-amino-3,5-dichlorophenyl with an appropriate alkylating agent to introduce the hydroxyethyl groupThe final step involves the addition of the methyl-1,3-propanediol moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Industry: Utilized in the production of various chemical products and as a feed additive in some countries.
Wirkmechanismus
The mechanism of action of 2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol involves its interaction with specific molecular targets. It acts as a β2 agonist, stimulating adenylyl cyclase activity, which leads to the relaxation of smooth muscles in the bronchioles. This makes it effective as a bronchodilator in the treatment of asthma and other respiratory conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Clenproperol
- Clenpenterol
- Salbutamol
Uniqueness
2-((2-(4-Amino-3,5-dichlorophenyl)-2-hydroxyethyl)amino)-2-methyl-1,3-propanediol is unique due to its specific structural configuration, which imparts distinct pharmacokinetic properties. The presence of halogen atoms in its structure prevents rapid metabolic inactivation, leading to prolonged activity in biological systems .
Eigenschaften
CAS-Nummer |
38339-19-4 |
|---|---|
Molekularformel |
C12H18Cl2N2O3 |
Molekulargewicht |
309.19 g/mol |
IUPAC-Name |
2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C12H18Cl2N2O3/c1-12(5-17,6-18)16-4-10(19)7-2-8(13)11(15)9(14)3-7/h2-3,10,16-19H,4-6,15H2,1H3 |
InChI-Schlüssel |
KZEHRULXJCHZIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine](/img/structure/B14667943.png)
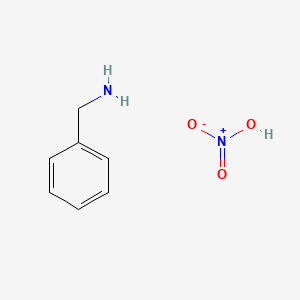

![2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol](/img/structure/B14667971.png)
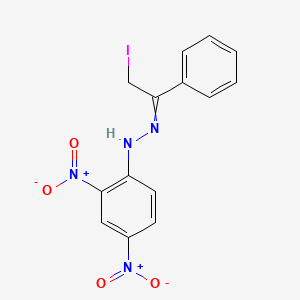
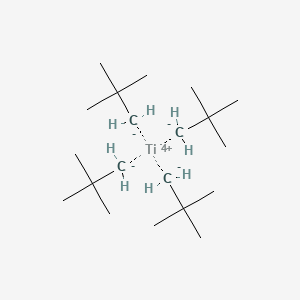
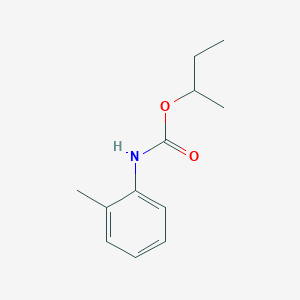
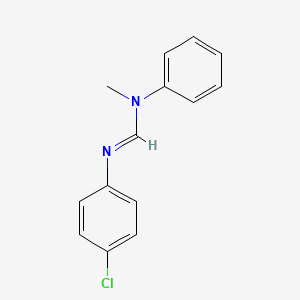
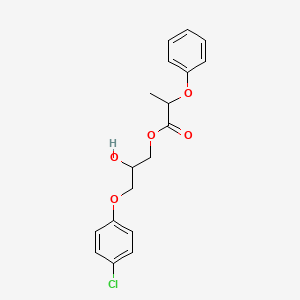
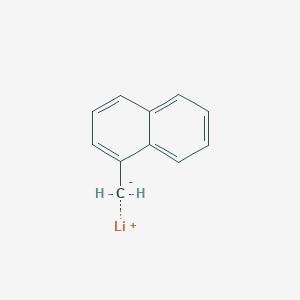
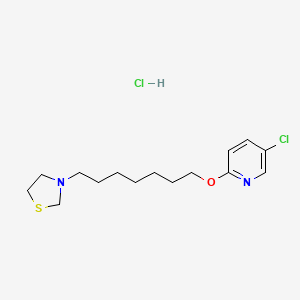
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)
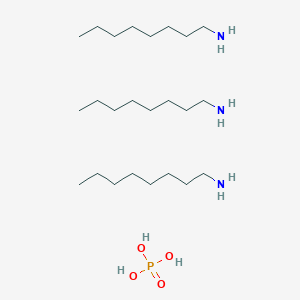
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)
